7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one chemical structure
7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one chemical structure
An In-Depth Technical Guide to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one: Structure, Synthesis, and Therapeutic Potential
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the spirooxindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1] First identified in bioactive natural products, the spirooxindole core is defined by a rigid, three-dimensional architecture resulting from a spiro-fusion at the C3 position of an oxindole nucleus.[2] This conformational rigidity is highly valued in drug design as it can lead to enhanced metabolic stability and improved selectivity for target proteins.
The introduction of a fluorine atom into pharmacologically active molecules is a well-established strategy for optimizing drug-like properties. Halogenation, particularly with fluorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to its target protein.[3]
This technical guide provides a comprehensive overview of the novel chemical entity, 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one . While specific experimental data for this exact molecule is not yet prevalent in published literature, this document will leverage established chemical principles and data from structurally related analogs to delineate its core structure, propose a robust synthetic pathway, and discuss its potential as a therapeutic agent for researchers, scientists, and drug development professionals.
Part 1: Molecular Blueprint: Structure and Properties
Core Architecture
The chemical structure of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one integrates two key heterocyclic systems. The core is the oxindole (1H-indol-2-one), which is substituted with a fluorine atom at the 7-position of the aromatic ring. This moiety is spiro-fused at its C3 position to the 4-position of an oxane (tetrahydropyran) ring. The spirocyclic fusion creates a quaternary carbon center, a key feature of this molecular class.
Physicochemical Data Summary
The fundamental properties of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one are summarized below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 7-fluoro-1H-spiro[indole-3,4'-tetrahydropyran]-2-one | - |
| Molecular Formula | C₁₂H₁₂FNO₂ | - |
| Molecular Weight | 221.23 g/mol | - |
| Canonical SMILES | C1CC(OC1)C2(C3=C(C=CC=C3F)NC2=O) | - |
| CAS Number | Not available | - |
Anticipated Spectroscopic Signatures
While experimental spectra are not available, the structure allows for the prediction of key spectroscopic features essential for its characterization:
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¹H NMR: The spectrum would show distinct signals for the aromatic protons on the fluoro-substituted benzene ring, with coupling patterns influenced by the fluorine atom (³JHF and ⁴JHF couplings). The diastereotopic protons of the oxane ring would likely appear as complex multiplets in the aliphatic region. The NH proton of the oxindole lactam would present as a singlet, typically in the downfield region.
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¹³C NMR: The spectrum would be characterized by the quaternary spiro-carbon signal (C3) and the carbonyl carbon signal (C2) of the oxindole ring. The fluorine substitution would result in C-F coupling, splitting the signals of the carbon atoms on the aromatic ring.
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¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
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IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the lactam carbonyl (typically ~1710-1730 cm⁻¹) and an N-H stretch (~3200-3300 cm⁻¹).
Part 2: A Proposed Synthetic Strategy
Rationale and Approach: Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient strategies for constructing complex heterocyclic systems, such as spirooxindoles, in a single step, which aligns with the principles of green chemistry.[4][5] A plausible and effective method for synthesizing the target molecule is a three-component reaction involving a substituted isatin, a carbon-nucleophile, and a cyclizing agent.
The proposed synthesis starts with 7-fluoroisatin , which serves as the foundational building block for the spirooxindole core. The reaction of 7-fluoroisatin with a suitable active methylene compound, such as malononitrile, and a diol, like 1,3-propanediol, under catalytic conditions can lead to the formation of the desired spiro[indole-oxane] ring system. This approach is based on established methodologies for the synthesis of spiro[indoline-pyran] derivatives.[6]
Detailed Experimental Protocol (Representative)
The following protocol is a representative, self-validating methodology derived from analogous syntheses in the literature.[5][6] Researchers should perform standard reaction optimization (solvent, catalyst, temperature) for this specific substrate combination.
Reaction: Synthesis of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
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Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-fluoroisatin (1.0 mmol, 1 eq.), malononitrile (1.1 mmol, 1.1 eq.), and 1,3-propanediol (1.2 mmol, 1.2 eq.).
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Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of a base such as piperidine (0.1 mmol, 0.1 eq.).
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 7-fluoroisatin spot indicates reaction completion, typically within 4-6 hours.
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Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one.
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Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one.
Part 3: Potential Biological Significance and Applications
The Spirooxindole as a Potent Pharmacophore
The spirooxindole framework is a cornerstone of many compounds with significant biological activity. Derivatives have shown a broad spectrum of therapeutic potential, including:
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Anticancer Activity: Many spirooxindoles exhibit potent cytotoxic effects against various human cancer cell lines.[7][8] A key mechanism involves the inhibition of the MDM2-p53 protein-protein interaction, which restores the tumor-suppressing function of p53.[2]
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Antimicrobial Properties: The scaffold has been integrated into compounds showing activity against bacterial and fungal pathogens.[2]
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Antiviral Activity: Recently, spiro-indolin-2-ones have demonstrated promising inhibitory properties against SARS-CoV-2.[7][8]
The Influence of 7-Fluoro Substitution
The strategic placement of a fluorine atom at the 7-position of the oxindole ring is expected to confer several advantages. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring and the acidity of the lactam N-H group, potentially enhancing binding interactions with target enzymes or receptors through hydrogen bonding or dipole interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's in vivo half-life.[3]
Potential Therapeutic Target: The MDM2-p53 Pathway
Given the established role of spirooxindoles as inhibitors of the MDM2-p53 interaction, it is a primary hypothetical target for 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. In many cancers, the tumor suppressor protein p53 is inactivated by overexpression of its negative regulator, MDM2. Small molecules that can fit into the p53-binding pocket of MDM2 can disrupt this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis, selectively eliminating cancer cells.
Caption: Inhibition of the MDM2-p53 interaction by a spirooxindole agent.
Conclusion and Future Directions
7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one represents a promising, albeit underexplored, chemical entity at the intersection of two powerful concepts in medicinal chemistry: the privileged spirooxindole scaffold and the strategic use of fluorine substitution. Based on a wealth of data from related analogs, this compound is predicted to be a viable candidate for drug discovery programs, particularly in oncology.
The immediate future direction is the execution of the proposed synthesis to obtain the physical compound. Following successful synthesis and characterization, a comprehensive biological evaluation is warranted. Initial screening should focus on its cytotoxic activity against a panel of human cancer cell lines, followed by mechanistic studies to validate its interaction with targets such as the MDM2-p53 axis. These efforts will be crucial in determining the true therapeutic potential of this novel fluorinated spirooxindole.
References
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